alpha-methyl-D-2-Fluorophe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

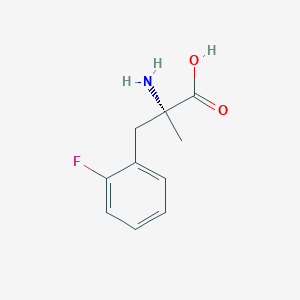

(2R)-2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXECDVKIKUSSNC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1F)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Non Canonical Amino Acid Research

Non-canonical amino acids (ncAAs) represent a vast and diverse group of molecules that exist beyond the 22 genetically encoded amino acids used in ribosomal protein synthesis. nih.govfrontiersin.org While hundreds of ncAAs are known to occur in nature with various metabolic and signaling functions, a significant number have been created through chemical synthesis. nih.gov The introduction of ncAAs into peptides and proteins is a key strategy in chemical biology and biotechnology, allowing for the fine-tuning of molecular properties. frontiersin.orgacs.org

The incorporation of ncAAs can be achieved through several methods, including chemical peptide synthesis and biological methods like residue-specific or site-specific incorporation during protein expression. nih.govcaltech.edu These techniques enable researchers to install ncAAs with novel side chains or altered backbones, thereby modifying the structure, stability, and function of the target protein. nih.gov

Alpha-methyl-D-2-fluorophenylalanine belongs to a particularly impactful class of ncAAs: the fluorinated amino acids. chemimpex.comnetascientific.com The strategic replacement of hydrogen atoms with fluorine has become a common tactic in medicinal chemistry to enhance the properties of bioactive molecules. nih.govbeilstein-journals.org Fluorine's unique characteristics—its small size (second only to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity. beilstein-journals.orgnih.gov Consequently, fluorinated ncAAs like alpha-methyl-D-2-fluorophenylalanine are valuable tools for creating peptides and proteins with enhanced therapeutic potential, such as increased resistance to enzymatic degradation and improved stability. researchgate.netnih.gov

Stereochemical Considerations and Enantiomeric Purity in Biological Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in biology and pharmacology. Molecules that are non-superimposable mirror images of each other are known as enantiomers. americanpharmaceuticalreview.com Biological systems, composed of chiral molecules like enzymes and receptors, are inherently stereoselective. americanpharmaceuticalreview.com This means that the different enantiomers of a chiral drug or amino acid can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. americanpharmaceuticalreview.com

For this reason, enantiomeric purity is a critical attribute in pharmaceutical development. americanpharmaceuticalreview.com Regulatory agencies have shown a distinct preference for single-enantiomer drugs over racemic mixtures (a 50:50 mix of both enantiomers). americanpharmaceuticalreview.com The synthesis of enantiomerically pure compounds is therefore a major focus in medicinal and organic chemistry. mdpi.com

In the context of alpha-methyl-D-2-fluorophenylalanine, two chiral centers are of note: the alpha-carbon, which is standard for amino acids, and the additional methyl group at this position. The "D" designation specifies the configuration at the alpha-carbon, distinguishing it from its L-enantiomer. The presence of the alpha-methyl group provides an additional layer of conformational constraint and can protect against enzymatic degradation. The synthesis of fluorinated alpha-methylphenylalanines with high enantiomeric purity has been a subject of academic research, employing methods like enzymatic resolution to separate the desired enantiomer from a racemic mixture. psu.edu For instance, the synthesis of radiolabeled fluorinated phenylalanines for applications like Positron Emission Tomography (PET) requires high enantiomeric purity (≥94% ee) to ensure specific biological targeting and imaging quality. nih.govresearchgate.net Therefore, the precise stereochemical identity of alpha-methyl-D-2-fluorophenylalanine is integral to its function and application in academic research.

Table 1: Key Stereochemical Features of alpha-Methyl-D-2-Fluorophenylalanine

| Feature | Description | Significance in Biological Systems |

|---|---|---|

| D-Configuration | Specifies the stereochemistry at the alpha-carbon, opposite to the naturally occurring L-amino acids. | Can confer resistance to degradation by proteases that typically recognize L-amino acids. |

| alpha-Methyl Group | A methyl group is attached to the alpha-carbon, creating a quaternary center. | Increases steric hindrance, which can restrict peptide conformation and further enhance resistance to enzymatic cleavage. |

| Enantiomeric Purity | The degree to which the sample consists of a single enantiomer. | Crucial for ensuring specific interactions with chiral biological targets like enzymes and receptors, leading to predictable pharmacological effects. americanpharmaceuticalreview.com |

Historical Development of Fluorinated Amino Acid Chemistry in Academic Research

Stereoselective Synthesis Approaches

The introduction of a chiral center at the alpha-position of 2-fluorophenylalanine necessitates precise control over stereochemistry. Various methodologies have been developed to achieve high enantiomeric excess.

Asymmetric Hydrogenation and Catalytic Routes

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. This approach often involves the hydrogenation of a prochiral precursor, such as an enamine or an α,β-unsaturated carboxylic acid derivative, using a chiral catalyst. For instance, transition-metal catalysts, particularly those based on rhodium and iridium complexed with chiral phosphine (B1218219) ligands, have been successfully employed. acs.org The choice of ligand is critical for achieving high enantioselectivity.

A notable strategy involves the asymmetric hydrogenation of N-acyl-α-enamido esters. The catalyst, typically a rhodium complex with a chiral bisphosphine ligand like DuPhos or Me-BPE, facilitates the addition of hydrogen across the double bond with high facial selectivity, leading to the desired D-amino acid derivative. The efficiency of these reactions can be high, with some processes reporting excellent enantiomeric excesses (>99% ee). nih.gov

Recent advancements have also explored the use of more sustainable and earth-abundant metal catalysts, such as those based on cobalt, for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. acs.org For example, the hydrogenation of α-amidocinnamic acid derivatives using a ferrocene-based ligand, Me-BoPhoz, has shown complete conversion and high enantioselectivity (94% ee). nih.gov

Below is a table summarizing key findings in asymmetric hydrogenation for the synthesis of fluorinated phenylalanine analogues:

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rhodium-DuPhos | N-acyl-α-enamido ester | >99% | nih.gov |

| Rhodium-Me-BPE | N-acyl-α-enamido ester | High | nih.gov |

| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imine | up to 90% | acs.org |

| Cobalt/BenzP*-L4 | α,β-unsaturated carboxylic acid | High | acs.org |

| Ferrocene-based Me-BoPhoz | α-amidocinnamic acid derivative | 94% | nih.gov |

Enzymatic Resolution and Biocatalytic Methods

Enzymatic methods offer a highly selective alternative for obtaining enantiomerically pure α-methyl-D-2-fluorophenylalanine. These biocatalytic approaches can involve either the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral substrate.

Kinetic resolution often employs enzymes like lipases or proteases that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. For example, α-chymotrypsin has been used for the resolution of racemic ethyl esters of various ring-substituted phenylalanines, including p-fluorophenylalanine, with optical purities greater than 99.5%. cdnsciencepub.com Lipase-catalyzed ester hydrolysis is another effective method for enzymatic resolution. smolecule.com

Asymmetric synthesis using enzymes is an increasingly attractive route. D-amino acid dehydrogenases (DAADHs) and D-amino acid transaminases (DATA) are key enzymes in this context. researchgate.net DAADHs catalyze the reductive amination of α-keto acids to produce D-amino acids. frontiersin.org Protein engineering efforts have been directed at improving the substrate scope and activity of these enzymes for aromatic keto acids like phenylpyruvate. researchgate.netmdpi.com For instance, engineered DAADHs have shown significantly increased specific activity for phenylpyruvate, enabling the synthesis of D-phenylalanine with high yield and enantiomeric excess. mdpi.comnih.gov

The following table highlights examples of enzymatic methods for the synthesis of D-phenylalanine analogues:

| Enzyme | Method | Substrate | Key Finding | Reference |

| α-Chymotrypsin | Kinetic Resolution | Racemic ethyl p-fluorophenylalanine | >99.5% optical purity | cdnsciencepub.com |

| Lipase | Kinetic Resolution | Racemic ester | High enantiomeric excess (>99%) | smolecule.com |

| D-Amino Acid Dehydrogenase (DAADH) | Asymmetric Synthesis | Phenylpyruvic acid | Engineered variants show >35-fold increased activity | mdpi.comnih.gov |

| D-Amino Acid Transaminase (DATA) | Asymmetric Synthesis | α-keto acids | Efficient synthesis of various D-amino acids | mdpi.com |

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This method is robust and has been widely applied to the synthesis of α-amino acids.

Common chiral auxiliaries include oxazolidinones, camphorsultams, and pseudoephedrine amides. wikipedia.org For the synthesis of α-methyl-D-2-fluorophenylalanine, a chiral auxiliary can be attached to a glycine (B1666218) or alanine (B10760859) derivative. Subsequent alkylation of the enolate with a 2-fluorobenzyl halide proceeds with high diastereoselectivity, controlled by the steric bulk of the auxiliary.

For example, the alkylation of a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand can be used to synthesize fluorinated phenylalanines with high enantiomeric excess (95% ee). nih.govbeilstein-journals.org Another approach involves the use of Schöllkopf's bislactim ether auxiliary, where alkylation with a fluorinated benzyl (B1604629) bromide followed by hydrolysis yields the desired amino acid ester. nih.gov

A summary of chiral auxiliary-mediated strategies is presented in the table below:

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

| Oxazolidinone | Alkylation | High de | nih.gov |

| Nickel(II)-Schiff Base Complex | Alkylation | 95% ee | nih.govbeilstein-journals.org |

| Schöllkopf's Bislactim Ether | Alkylation | High de | nih.gov |

| (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Alkylation of C6 enolate | Enhanced diastereoselectivity | rsc.org |

Regioselective Fluorination Techniques

The introduction of a fluorine atom at the C2 position of the phenyl ring requires precise regiocontrol. Both nucleophilic and electrophilic fluorination methods have been developed to achieve this.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common strategy for introducing fluorine, particularly the radioisotope ¹⁸F for applications in positron emission tomography (PET). thieme.dethieme-connect.com This typically involves the displacement of a leaving group on the aromatic ring with a fluoride (B91410) source.

A prevalent method is the copper-mediated radiofluorination of diaryliodonium salts. thieme-connect.comresearchgate.net This approach allows for the synthesis of 2-[¹⁸F]fluorophenylalanine from an iodonium (B1229267) salt precursor under mild conditions. thieme-connect.comresearchgate.net Adjustments to the reaction conditions, such as the amount of base, can suppress racemization and improve yields. thieme-connect.comresearchgate.net Isotopic exchange on an activated precursor is another viable nucleophilic route, which has been used for the enantiospecific synthesis of 2-[¹⁸F]fluoro-L-phenylalanine. nih.gov

Hydrogen bonding catalysis has emerged as a method to control the regioselectivity of nucleophilic fluorination in aziridinium (B1262131) salts, offering a pathway to different fluoroamine regioisomers. acs.orgnih.gov

Key nucleophilic fluorination techniques are summarized below:

| Method | Precursor | Fluorinating Agent | Key Feature | Reference |

| Copper-mediated Fluorination | Diaryliodonium salt | [¹⁸F]Fluoride | Efficient for radiosynthesis, racemization can be suppressed | thieme-connect.comresearchgate.net |

| Isotopic Exchange | Activated formyl-substituted precursor | [¹⁸F]Fluoride | Enantiospecific synthesis | nih.gov |

| Hydrogen Bonding Catalysis | Aziridinium salt | Alkali metal fluoride | Regiodivergent fluorination | acs.orgnih.gov |

| Balz-Schiemann Reaction | Diazonium salt | Fluoroboric acid | Classic method, often requires harsh conditions |

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. Reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used. nih.govmdpi.com

Palladium-catalyzed C-H activation has become a powerful tool for the regioselective fluorination of arenes. beilstein-journals.org This method can direct the fluorination to the ortho-position of a directing group. For example, Pd(II)-catalyzed ortho-monofluorination of benzoic acids has been reported. beilstein-journals.org Similarly, photocatalyzed benzylic fluorination using a photosensitizer and Selectfluor has been used to synthesize β-fluoro derivatives. nih.gov

Electrophilic fluorination is also used in the synthesis of radiolabeled compounds. For instance, the synthesis of 4-borono-2-[¹⁸F]fluoro-phenylalanine has been achieved from [¹⁸F]acetyl hypofluorite, although this can sometimes result in lower yields and byproducts from deboronation. snmjournals.orgspringermedizin.de

The following table outlines key electrophilic fluorination methods:

| Method | Reagent | Key Feature | Reference |

| Pd-catalyzed C-H activation | Selectfluor/NFSI | Ortho-selective fluorination | beilstein-journals.org |

| Photocatalyzed benzylic fluorination | Selectfluor/Photosensitizer | Synthesis of β-fluoro derivatives | nih.gov |

| Direct electrophilic fluorination | [¹⁸F]Acetyl hypofluorite | Used for radiosynthesis, can have low yields | snmjournals.orgspringermedizin.de |

| Fluorination of oxazolidinone | N-fluorobenzenesulfonimide (NFSI) | Stereoselective benzylic fluorination | nih.gov |

Radiosynthesis for Isotopic Labeling (e.g., ¹⁸F)

The introduction of the positron-emitting isotope fluorine-18 (¹⁸F) into the α-methyl-D-2-fluorophenylalanine structure is a crucial step in creating radiotracers for PET imaging. The efficiency and success of this process hinge on the careful design of precursors and the optimization of reaction conditions to maximize yield and purity.

The synthesis of suitable precursors is a foundational element for the successful radiosynthesis of ¹⁸F-labeled α-methyl-D-2-fluorophenylalanine. A common strategy involves the preparation of iodonium salt precursors. For instance, (Mesityl)(L-α-methylphenylalanine)-2-iodonium tetrafluoroborate (B81430) precursors with various protecting groups have been developed. nih.gov These precursors are designed to facilitate a subsequent copper-mediated ¹⁸F-fluorination reaction.

Another approach involves the use of stannane (B1208499) precursors. Trimethyl(phenyl)tin derivatives are noted for their good reactivity and stability, making them attractive for carbon-¹⁸F bond formation through copper-mediated radiofluorination (CMRF). nih.gov Research has also explored the use of chiral nickel (Ni-BPX) and copper (Cu-BPX) complexes which act as dual-protecting group functionalities, proving to be effective for both synthetic and radiosynthetic applications, particularly for challenging α-methyl-substituted aromatic amino acids. uni-koeln.de

The choice of precursor is critical as it directly impacts the efficiency and regioselectivity of the subsequent radiofluorination step. For example, the development of N-pivaloyl chloride-protected (mesityl)(aryl) iodonium salt precursors has been a significant advancement. thno.org Similarly, aryl boronic esters, such as those derived from pinacol, have been successfully used in copper-mediated ¹⁸F-fluorination reactions to produce ¹⁸F-labeled amino acids with high radiochemical yields. nih.gov

A primary challenge in the production of ¹⁸F-labeled radiotracers is achieving high radiochemical yield (RCY) and purity. Traditional methods, such as direct electrophilic radiofluorination with [¹⁸F]F₂, often result in low production yields. nih.govresearchgate.net Consequently, significant research has focused on optimizing the radiolabeling process.

Further optimization strategies include the use of alcohol-enhanced copper-mediated radiofluorination, which has been shown to afford high radiochemical yields for other amino acid tracers. researchgate.net The choice of base and the method of ¹⁸F-preprocessing can also significantly impact the outcome, with "low base" or "minimalist" conditions helping to suppress racemization. researchgate.net The table below summarizes key findings in the optimization of radiosynthesis for related fluorinated amino acids.

| Radiotracer | Precursor | Method | Radiochemical Yield (RCY) | Radiochemical Purity | Reference |

| L-2-[¹⁸F]FAMP | (Mesityl)(L-α-methylphenylalanine)-2-iodonium tetrafluoroborate (N-Piv protected) | Copper-mediated ¹⁸F-fluorination | 21.4 ± 11.7% | >95% | nih.govresearchgate.net |

| [¹⁸F]FDOPA | Aryl boronic ester (pinacol-derived) | Copper-mediated ¹⁸F-fluorination | 12% (decay corrected) | Not specified | nih.gov |

| [¹⁸F]5a,5b (protected phenylalanine derivatives) | Arylstannanes | Copper-mediated radiofluorination | High RCC | Not specified | nih.gov |

Protecting Group Chemistry in Complex Synthesis (e.g., Fmoc, Boc)

In the multi-step synthesis of complex molecules like α-methyl-D-2-fluorophenylalanine, the use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups. The amino and carboxyl groups of the amino acid are typically protected during various synthetic transformations.

The most widely used amino-protecting groups in peptide synthesis are t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.comiris-biotech.de The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions. organic-chemistry.org This allows for an orthogonal protection strategy where a base-labile group like Fmoc can be used in the same molecule and selectively removed without affecting the Boc group. organic-chemistry.orgorganic-chemistry.org

In the context of fluorination reactions, the choice of protecting group is critical as some are not compatible with the reaction conditions. For instance, N-protecting groups such as Boc, Fmoc, and Cbz (benzyloxycarbonyl) have shown incompatibility with certain fluorination methods, leading to low yields. beilstein-journals.org Similarly, some C-terminal protecting groups can lead to additional fluorination or decomposition. beilstein-journals.org

The table below outlines common protecting groups used in amino acid synthesis and their typical deprotection conditions.

| Protecting Group | Abbreviation | Functional Group Protected | Deprotection Conditions |

| t-Butyloxycarbonyl | Boc | Amine | Acidic conditions (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Basic conditions (e.g., piperidine) |

| Benzyl | Bzl | Carboxyl, Hydroxyl | Hydrogenolysis, strong acid (e.g., HF) |

| tert-Butyl | tBu | Carboxyl, Hydroxyl | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Z or Cbz | Amine | Hydrogenolysis, HBr/AcOH |

Analytical Techniques for Enantiomeric Excess Determination

Ensuring the enantiomeric purity of α-methyl-D-2-fluorophenylalanine is paramount, as different enantiomers can exhibit distinct biological activities. The determination of enantiomeric excess (ee) is, therefore, a critical quality control step. A variety of analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a cornerstone method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us This can be achieved using either a chiral stationary phase (chiral HPLC) with a non-specific detector like UV or fluorescence, or an achiral stationary phase coupled with a chiroptical detector such as a circular dichroism (CD) detector. heraldopenaccess.usuma.es The latter allows for the quantification of enantiomeric excess by utilizing the anisotropy factor as an analytical signal. heraldopenaccess.us

Comprehensive two-dimensional gas chromatography (GCxGC) is another powerful technique for the resolution and quantification of amino acid enantiomers. nih.gov After derivatization to stable forms like N-trifluoroacetyl-O-methyl esters, this method has demonstrated high sensitivity with low detection limits. nih.gov It allows for the accurate determination of enantiomeric excess with low error margins. nih.gov

Other methods for determining enantiomeric excess include the use of ultraviolet-circular dichroism (UV-CD) spectroscopy and hybrid techniques that couple HPLC with mass spectrometry (MS) and/or CD detectors. heraldopenaccess.usnih.gov While MS does not directly provide chiral information, its high sensitivity makes it a valuable detector when coupled with a chiral separation technique. heraldopenaccess.us

The table below lists several analytical techniques used for determining the enantiomeric excess of chiral amino acids.

| Analytical Technique | Principle | Common Detectors | Key Advantages |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | UV-Vis, Fluorescence | Widely applicable, reliable quantification. |

| HPLC with Circular Dichroism (CD) Detection | Separation on an achiral column with detection based on differential absorption of circularly polarized light. | Circular Dichroism (CD) | Provides chiroptical information, can determine ee without pure standards in some cases. |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | High-resolution separation of derivatized enantiomers on two different columns. | Mass Spectrometry (MS) | High selectivity and sensitivity, accurate ee determination. |

| Ultraviolet-Circular Dichroism (UV-CD) Spectroscopy | Combined use of UV and CD spectra to determine the ratio of enantiomers. | UV-Vis, CD | Numerical methods can be applied to determine ee. |

Influence of α-Methyl Substitution on Backbone Rigidity and Conformation

The introduction of a methyl group at the α-carbon of an amino acid residue significantly restricts the conformational freedom of the peptide backbone. enamine.netkennesaw.edu This steric hindrance limits the rotation around the phi (φ) and psi (ψ) dihedral angles, effectively locking the peptide into a more defined conformation. enamine.netnih.gov This increased rigidity can be advantageous in the design of peptide-based therapeutics, as it can help to stabilize bioactive conformations and reduce the entropic penalty upon binding to a target. enamine.netnih.gov

Furthermore, α-methylation can protect peptides from enzymatic degradation by sterically hindering the approach of proteases, which typically recognize and cleave peptide bonds of natural L-amino acids. enamine.netnih.gov This enhanced proteolytic resistance is a crucial factor in improving the in vivo stability and bioavailability of peptide drugs. enamine.net The conformational constraints imposed by α-methylation have been shown to favor the formation of specific secondary structures, such as β-turns and helices. kennesaw.edunih.gov

Electronic and Steric Effects of Fluoro-Substitution on Amino Acid Residues

The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine introduces significant electronic and steric perturbations. nih.gov Fluorine is the most electronegative element, and its presence on the aromatic ring alters the electrostatic potential of the side chain. caltech.edusci-hub.st This electron-withdrawing effect can influence various non-covalent interactions, including cation-π, dipole-dipole, and hydrogen bonding. caltech.eduacs.org

Modulation of Intermolecular Interactions within Biomolecules

The presence of α-methyl-D-2-Fluorophenylalanine in a peptide or protein sequence can significantly modulate a range of intermolecular interactions that are critical for biological function.

Cation-π Binding Enhancements

Cation-π interactions, which occur between a positively charged group and the electron-rich face of an aromatic ring, are crucial for molecular recognition in many biological systems. wikipedia.orgresearchgate.net The introduction of electron-withdrawing fluorine atoms onto the aromatic ring generally weakens cation-π interactions by reducing the negative electrostatic potential of the π-system. caltech.edunih.gov However, the precise effect can be context-dependent. While perfluorination often leads to destabilization, strategic monofluorination can sometimes be used to probe and fine-tune these interactions. caltech.edu The ability to modulate cation-π strength through fluorination provides a valuable tool for dissecting the contributions of these interactions to ligand binding and protein stability. nih.govnih.gov

Alterations in Hydrophobicity and Lipophilicity Profiles

The impact of fluorination on the hydrophobicity of an amino acid is complex and not always predictable. rsc.orgrsc.org While highly fluorinated side chains are often considered "fluorous" and can drive protein folding and self-assembly through a fluorous effect, the effect of minimal fluorination is more nuanced. rsc.orgmpg.denih.gov The change in hydration free energy upon fluorination depends on a balance between the increased surface area, which tends to increase hydrophobicity, and the polarity of the C-F bond, which can increase hydrophilicity. rsc.orgrsc.org

Integration into Biological Systems: Academic Research Applications

Peptide and Protein Engineering Investigations

The incorporation of alpha-methyl-D-2-Fluorophenylalanine into peptide and protein structures is a strategic approach to enhance their therapeutic potential and to study fundamental biological processes. The dual modification of alpha-methylation and fluorination provides a means to systematically alter molecular conformation, stability, and intermolecular interactions.

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The introduction of non-proteinogenic amino acids is a well-established strategy to overcome this limitation. The alpha-methyl group of alpha-methyl-D-2-Fluorophenylalanine plays a crucial role in conferring proteolytic resistance. This modification sterically hinders the approach of proteases and disrupts the necessary conformation for enzyme-substrate binding and subsequent cleavage of the peptide bond. enamine.netresearchgate.net

The introduction of α-N-methylated non-proteinogenic amino acids into peptides is a common strategy in medicinal chemistry to improve their metabolic stability. st-andrews.ac.uknih.govnih.gov Research on model peptides containing alpha-substituted amino acids has demonstrated that this modification can lead to absolute stability against certain proteases, such as α-chymotrypsin, particularly when placed at key recognition sites. nih.gov Furthermore, the incorporation of fluorinated aromatic amino acids into proteins and peptides can increase their catabolic stability, enhancing their potential as therapeutic agents and vaccines. nih.gov The combination of both the alpha-methyl group and the fluorine atom in alpha-methyl-D-2-Fluorophenylalanine is therefore expected to synergistically enhance the stability of peptide analogues against enzymatic degradation. researchgate.netnih.gov

The thermal stability of a protein or peptide is critical for its function and shelf-life. Fluorination of amino acid side chains can influence thermal stability, although the effect is highly dependent on the context of the protein structure, including the location and number of fluorine substitutions. nih.govmdpi.com The introduction of fluorine can modulate various intramolecular forces, such as hydrophobicity and electrostatic interactions, that govern protein folding and stability. nih.gov

Protein and peptide self-assembly is a fundamental process in biology, leading to the formation of functional structures, but it is also associated with pathological conditions like amyloid diseases. researchgate.net Aromatic interactions, particularly π–π stacking between phenylalanine residues, are often a key driving force in these assembly processes. researchgate.net

The incorporation of alpha-methyl-D-2-Fluorophenylalanine offers a method to modulate these phenomena. Fluorination of the aromatic ring alters its electrostatic potential, which directly influences its ability to engage in π-π stacking and other aromatic interactions. nih.gov Depending on the specific context, this can either disrupt or potentially promote new packing arrangements, thereby controlling the kinetics and morphology of self-assembly and aggregation. The alpha-methyl group adds conformational rigidity, which can further influence the assembly pathway. enamine.netacs.org This makes the compound a useful probe for studying the forces that govern protein aggregation and for designing peptides with controlled assembly properties.

The precise interaction between a protein and its ligand is central to virtually all biological functions. Modifying peptides with alpha-methyl-D-2-Fluorophenylalanine can fine-tune these interactions. The fluorine atom, with its high electronegativity, can alter the electronic properties of the phenyl ring, which may influence or destabilize cation-π interactions that are often crucial for binding. nih.gov

However, fluorine can also introduce new, favorable interactions, such as orthogonal multipolar interactions with carbonyl groups or other polar moieties in a binding pocket, potentially strengthening binding affinity. mdpi.com The alpha-methyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity and selectivity. enamine.netacs.org

Research on fluorinated phenylalanine analogues in the α-factor peptide ligand for the Ste2p receptor in yeast has provided evidence for the role of such modifications in modulating binding. The data in the table below illustrates how substitutions at the aromatic ring affect binding affinity, demonstrating the principle that fluorination can be used to probe and alter ligand-receptor interactions.

| Analog of α-factor (Position 13) | Dissociation Constant (Kd) in µM |

|---|---|

| Tyr (Wild Type) | 1.5 ± 0.2 |

| Phe | 2.1 ± 0.3 |

| 4-F-Phe | 2.8 ± 0.4 |

| 2-F-Phe | 4.0 ± 0.5 |

| Penta-F-Phe | 6.1 ± 0.8 |

Enzymatic and Biocatalytic Studies

Beyond protein engineering, alpha-methyl-D-2-Fluorophenylalanine and related compounds serve as valuable tools in enzymology, particularly for elucidating enzyme mechanisms and for the rational design of inhibitors.

Fluorinated amino acids have played a significant role in the development of potent and specific enzyme inhibitors. nih.gov The strong electron-withdrawing nature of fluorine can alter the reactivity of adjacent functional groups, making fluorinated analogues effective as mechanism-based or transition-state analogue inhibitors. nih.gov For example, phosphonic acid analogues of various fluorophenylalanines have been synthesized and evaluated as micromolar or submicromolar inhibitors of human and porcine aminopeptidases. proquest.com

The fluorine atom can stabilize intermediates formed during the enzymatic reaction, effectively trapping the enzyme in an inactive state. nih.gov For instance, α-fluorinated ketones are known to form stable "transition state analogue" complexes with serine proteases. nih.gov While specific studies on alpha-methyl-D-2-Fluorophenylalanine as an enzyme inhibitor are not widely documented, its structure suggests potential as a scaffold for designing inhibitors. The alpha-methyl group would provide proteolytic stability, while the 2-fluorophenyl moiety could be tailored to interact with the active site of a target enzyme, such as a protease or aminotransferase.

The table below shows the inhibitory activity of various phosphonic acid analogues of fluorophenylalanine against human aminopeptidase N (hAPN), highlighting the influence of the position and number of fluorine substitutions on inhibitory potency.

| Inhibitor (Phosphonic Acid Analog) | Inhibition Constant (Ki) for hAPN in µM |

|---|---|

| Phenylalanine analog | 1.49 ± 0.09 |

| 2-Fluorophenylalanine analog | 0.51 ± 0.03 |

| 3-Fluorophenylalanine analog | 0.31 ± 0.02 |

| 4-Fluorophenylalanine analog | 0.24 ± 0.01 |

| 2,3,4,5,6-Pentafluorophenylalanine analog | 0.17 ± 0.01 |

Investigation of Modulatory Effects on Enzyme Activity and Specificity

While specific studies detailing the modulatory effects of alpha-methyl-D-2-fluorophenylalanine on enzyme activity are not extensively documented, the introduction of fluorinated amino acids into peptides can significantly influence their interaction with enzymes. The incorporation of such unnatural amino acids can lead to altered binding affinities and can modulate the pharmacokinetic profiles of peptide-based enzyme inhibitors chemimpex.com. The presence of a fluorine atom can alter the electronic properties of the amino acid, potentially impacting the catalytic mechanism or the binding of the substrate to the active site nih.gov. For instance, α-fluorination of amino acids has been shown to create potent mechanism-based enzyme inhibitors, also known as suicide substrates, for certain classes of enzymes like those dependent on pyridoxal phosphate (PLP) nih.gov.

Substrate Analog Studies in Biochemical Pathways

Alpha-methyl-D-2-fluorophenylalanine can serve as a mimic of natural amino acids, making it a useful tool in the study of metabolic pathways chemimpex.com. Phenylalanine is a key molecule that links primary and secondary metabolism in plants, serving as a precursor for a multitude of compounds essential for growth and defense frontiersin.org. By introducing alpha-methyl-D-2-fluorophenylalanine into these systems, researchers can probe the specificity and mechanisms of enzymes involved in these pathways. The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, is a primary target for such studies mdpi.com. The fluorinated analog can act as a competitive inhibitor or a substrate for enzymes in this pathway, allowing for the elucidation of their structure-function relationships.

Receptor-Ligand Interaction Research (Mechanistic and Molecular Focus)

The study of how ligands bind to their receptors is fundamental to drug discovery and understanding cellular signaling. Alpha-methyl-D-2-fluorophenylalanine has been utilized in studies of G protein-coupled receptors (GPCRs), a large family of receptors that are important drug targets.

Elucidation of Molecular Recognition Mechanisms

Research on the yeast G protein-coupled receptor, Ste2p, which binds the α-factor mating pheromone, has provided insights into molecular recognition. In these studies, fluorinated phenylalanine analogs were systematically substituted into the α-factor peptide. This allowed for the investigation of cation-π interactions, a key non-covalent force in molecular recognition, between the peptide ligand and the receptor. The data from these studies support the existence of a cation-π interaction between a tyrosine residue on the α-factor and an arginine residue on the Ste2p receptor, which is crucial for the binding and activation of the receptor.

Probing Receptor Binding Site Characteristics (e.g., Ste2p, Dopamine D2 receptor in vitro)

Application as Molecular Probes in Biophysical and Chemical Biology

The unique properties of the fluorine atom make alpha-methyl-D-2-fluorophenylalanine an excellent molecular probe for biophysical studies.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

19F NMR is a powerful technique for studying the structure, dynamics, and interactions of biomolecules nih.gov. The fluorine nucleus has a high gyromagnetic ratio and a 100% natural abundance, making it highly sensitive for NMR experiments. Furthermore, since fluorine is not naturally present in most biological molecules, the 19F NMR signal from a labeled compound is free from background interference.

Probing Intracellular pH and Microenvironments

Fluorinated amino acids are utilized as indicators of intracellular pH (pHi) using ¹⁹F NMR. nih.govresearchgate.net The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment. In a compound like alpha-methyl-D-2-fluorophenylalanine, the fluorine's chemical shift can be influenced by the protonation state of the nearby alpha-amino group. nih.gov As the pH of the environment changes, the extent of protonation of this amino group varies, leading to a measurable change in the ¹⁹F NMR signal. nih.govresearchgate.net This principle allows the compound, once introduced into cells, to act as a reporter on the pH of its intracellular surroundings. nih.gov Researchers have successfully used various fluorinated alpha-methylamino acids to measure pHi in cells such as human peripheral blood lymphocytes. nih.govresearchgate.net These probes can be used to generate intracellular vs. extracellular pH profiles over a wide range. nih.gov

Monitoring Protein Conformational Dynamics and Folding

Alpha-methyl-D-2-fluorophenylalanine serves as a valuable building block in peptide synthesis, enabling detailed studies of protein structure and function. chemimpex.com When this unnatural amino acid is incorporated into a peptide or protein sequence, the ¹⁹F nucleus acts as a non-invasive, site-specific probe. nih.govacs.org Because the ¹⁹F chemical shift is extremely sensitive to changes in its local environment, it can report on processes such as protein folding, conformational changes upon ligand binding, and interactions with other molecules or membranes. nih.govresearchgate.net

The introduction of fluorine can modulate the properties of peptides and proteins, influencing folding, stability, and protein-protein interactions. nih.gov The fluorine atom can also aid in improving the binding affinities of peptide-based drugs. chemimpex.com This makes Fmoc-a-methyl-D-2-fluorophenylalanine, a protected form of the amino acid, a crucial tool for solid-phase peptide synthesis in the development of novel pharmaceuticals and for research into protein interactions. chemimpex.com

Analysis of Membrane Receptor Interactions

Fluorinated phenylalanines are important components in the design of ligands for studying interactions with membrane receptors. nih.gov The fluorine atom can enhance binding affinity through favorable dipolar interactions within a hydrophobic binding pocket. mdpi.com By replacing a natural amino acid with alpha-methyl-D-2-fluorophenylalanine in a peptide ligand, researchers can probe the specific interactions between the ligand and its receptor.

For example, studies have used fluorinated phenylalanine analogs in the yeast pheromone α-factor to investigate its binding to the G protein-coupled receptor Ste2p. nih.govacs.org These investigations provided evidence for a cation-π interaction between the peptide's aromatic residue and the receptor. fu-berlin.de Furthermore, 2-fluoro-L-phenylalanine derivatives are essential for the synthesis of gastrazole, a potent antagonist for the cholecystokinin-2 (CCK2) receptor, which is overexpressed in certain cancers. nih.gov This demonstrates the role of fluorinated phenylalanines in developing targeted therapeutics and analyzing their engagement with membrane receptors.

Preclinical Radiotracer Development for Molecular Imaging Research

One of the most significant applications of this compound is in the development of radiotracers for Positron Emission Tomography (PET), a non-invasive molecular imaging technique. By labeling the molecule with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), researchers can create tracers that target specific biological processes, particularly in oncology. nih.govmdpi.com The L-isomer of the compound, L-2-[¹⁸F]fluoro-alpha-methylphenylalanine ([¹⁸F]FAMP), has been a focus of such research. nih.gov

Amino acid PET tracers are of great interest because many cancer cells exhibit upregulated amino acid transport to fuel their rapid growth and proliferation. nih.gov A key transporter involved is the L-type amino acid transporter 1 (LAT1), which is overexpressed in a wide range of tumors and is responsible for transporting large, neutral amino acids. solvobiotech.commdpi.com The alpha-methyl group on tracers like [¹⁸F]FAMP is a critical structural feature that confers high selectivity for the LAT1 transporter. mdpi.comresearchgate.net

Synthesis and Characterization of PET Tracers

The synthesis of ¹⁸F-labeled amino acids for PET imaging has evolved to improve efficiency and yield. nih.gov While older methods involved direct electrophilic fluorination with [¹⁸F]F₂, modern approaches offer higher yields and are more suitable for routine production. nih.govmdpi.com

A contemporary and efficient method for producing L-2-[¹⁸F]fluoro-alpha-methylphenylalanine involves a two-step process starting from readily available [¹⁸F]fluoride. nih.gov This method utilizes a copper-mediated ¹⁸F-fluorination of a diaryliodonium salt precursor. nih.gov The process can produce the final tracer within 120 minutes with high radiochemical yield (21.4 ± 11.7%) and excellent radiochemical purity (>95%). nih.gov

| Synthesis Step | Description | Key Reagents/Conditions | Reference |

| Radiofluorination | Copper-mediated nucleophilic substitution of an iodonium (B1229267) salt precursor with [¹⁸F]fluoride. | (Mesityl)(L-alpha-methylphenylalanine)-2-iodonium salt, Cu(OTf)₂ | nih.gov |

| Deprotection | Removal of protecting groups from the amino acid. | 57% Hydrogen Iodide | nih.gov |

| Purification | Isolation of the final radiotracer. | High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

Characterization of the final product is performed using analytical HPLC to confirm its identity (by co-injection with a non-radioactive standard) and to determine its radiochemical and enantiomeric purity. nih.govnih.gov

In vitro Biological Evaluation of Tracers

Before a potential PET tracer can be used in vivo, its biological properties must be evaluated in vitro using cell culture models. nih.gov For an amino acid tracer like [¹⁸F]-alpha-methyl-2-fluorophenylalanine, the primary goal is to confirm its interaction with the target transporter, LAT1. nih.gov

In vitro uptake assays are performed using cancer cell lines known to express LAT1, such as DBT glioma cells. nih.govnih.gov These experiments measure the accumulation of the radiotracer within the cells over time. To confirm that the uptake is mediated by LAT1, competition assays are conducted where uptake is measured in the presence of a known LAT1 substrate or inhibitor. A significant reduction in tracer uptake in the presence of the competitor confirms LAT1-mediated transport. nih.gov Studies on α-methyl-phenylalanine confirm it is a LAT1-selective compound. nih.gov While the α-methyl group enhances selectivity, it may result in a slightly lower binding affinity for LAT1 compared to the unmodified parent amino acid, L-phenylalanine. nih.gov

| Compound | Transporter Interaction | Key Finding | Reference |

| α-methyl-L-phenylalanine | LAT1 / LAT2 | High selectivity for LAT1; very low affinity for LAT2. | nih.gov |

| 2-Iodo-L-phenylalanine | LAT1 / LAT2 | Markedly improves LAT1 affinity and selectivity compared to Phenylalanine. | nih.gov |

| L-phenylalanine | LAT1 / LAT2 | Substrate for both LAT1 and LAT2. | nih.gov |

| α-[¹⁸F]Fluoromethyl Phenylalanine | System L (in DBT cells) | Both enantiomers undergo uptake through system L transport. | nih.govnih.gov |

In Vitro Studies on Cellular Processes

Beyond its role as a precursor for imaging agents, alpha-methyl-D-2-fluorophenylalanine is used in in vitro studies to investigate fundamental cellular processes. A key area of investigation is its interaction with cellular transport systems and its subsequent metabolic fate.

The primary cellular process influenced by this class of compounds is amino acid transport across the cell membrane, mediated predominantly by the LAT1 transporter. solvobiotech.comresearchgate.net Unlike natural amino acids such as tyrosine or phenylalanine, alpha-methylated amino acids are generally not incorporated into proteins during synthesis. mdpi.com The presence of the alpha-methyl group prevents the amino acid from being recognized and utilized by the cellular machinery for protein translation.

This property is highly advantageous for its use as a PET tracer, as it means the tracer's accumulation in a cell is almost exclusively a measure of transporter activity, rather than being a combined signal of transport and protein synthesis. mdpi.com This allows for a more direct and quantitative assessment of the upregulation of LAT1, which is a hallmark of many cancers. Therefore, in vitro studies with alpha-methyl-D-2-fluorophenylalanine and its analogs are crucial for understanding the dynamics of amino acid transport in cancer cells and for validating new probes designed to image this process.

Impact on Cytoskeletal Protein Phosphorylation and Dynamics in Cell Models

Currently, there is a notable absence of publicly available academic research specifically investigating the direct impact of alpha-methyl-D-2-Fluorophenylalanine on cytoskeletal protein phosphorylation and the dynamics of the cytoskeleton in cell models. Extensive searches of scientific literature and biochemical databases did not yield studies that have examined these specific interactions.

While research into the broader categories of fluorinated amino acids and alpha-methylated amino acids is ongoing within the fields of drug discovery and peptide design, their specific effects on the complex cellular processes of cytoskeletal regulation have not been delineated for this particular compound. The cytoskeleton, a dynamic network of protein filaments including microtubules, actin filaments, and intermediate filaments, is crucial for cell shape, division, and intracellular transport. Its regulation through post-translational modifications like phosphorylation is a key area of cell biology.

A study on a structurally related but distinct compound, alpha-methylphenylalanine, in conjunction with L-phenylalanine, was found to decrease the in vitro phosphorylation of 160 kDa neurofilaments and alpha-tubulin in preparations from rat cerebral cortex. However, these findings cannot be directly extrapolated to alpha-methyl-D-2-Fluorophenylalanine, as the presence and position of the fluorine atom, as well as the specific stereoisomer, can significantly alter the compound's biological activity.

Further research, including in vitro biochemical assays with purified cytoskeletal proteins and cell-based imaging studies, would be necessary to determine what, if any, effects alpha-methyl-D-2-Fluorophenylalanine has on cytoskeletal protein phosphorylation and dynamics. Such studies would be required to generate the data needed to understand its potential applications or mechanisms of action within a cellular context.

Data Tables

No data is available from published research to populate a table regarding the impact of alpha-methyl-D-2-Fluorophenylalanine on cytoskeletal protein phosphorylation or dynamics.

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules. In the context of alpha-methyl-D-2-Fluorophenylalanine, MD simulations can elucidate the dynamic interactions between the compound and various biomolecules, such as proteins or nucleic acids. These simulations provide a detailed view of the binding process, conformational changes, and the stability of the resulting complex over time.

Researchers can utilize all-atom MD simulations to model the behavior of alpha-methyl-D-2-Fluorophenylalanine within a simulated biological environment, often including explicit water molecules and ions to mimic physiological conditions. By analyzing the trajectory of the simulation, it is possible to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the compound to its biological target. For instance, simulations could reveal how the fluorine atom on the phenyl ring influences the compound's orientation within a binding pocket and its interaction with specific amino acid residues.

The insights gained from MD simulations are instrumental in understanding the mechanism of action of alpha-methyl-D-2-Fluorophenylalanine and can guide the design of new derivatives with improved binding characteristics.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for alpha-methyl-D-2-Fluorophenylalanine-Protein Interaction

| Parameter | Value |

| Simulation Software | GROMACS, AMBER |

| Force Field | CHARMM36, AMBER99SB |

| Water Model | TIP3P |

| System Size | ~100,000 atoms |

| Simulation Time | 500 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy |

Free Energy Perturbation and Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a common receptor. This technique is particularly valuable in lead optimization, as it can predict how small chemical modifications to a parent compound, such as alpha-methyl-D-2-Fluorophenylalanine, will affect its binding potency.

The FEP method involves creating a thermodynamic cycle that connects the binding free energies of two ligands to a target protein. Through a series of non-physical, or "alchemical," transformations, the simulation gradually changes one ligand into the other, both in the solvated state and when bound to the protein. The difference in free energy between these two transformations corresponds to the difference in binding affinity. The accuracy of FEP calculations has been shown to be high, often with a root-mean-square error of less than 1 kcal/mol when compared to experimental data. nih.gov

For alpha-methyl-D-2-Fluorophenylalanine, FEP could be employed to predict the binding affinity of various derivatives, for example, by substituting the fluorine atom with other halogens or by modifying the methyl group. These predictions can help prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.

Table 2: Hypothetical Relative Binding Free Energies (ΔΔG) of alpha-methyl-D-2-Fluorophenylalanine Derivatives Calculated by FEP

| Derivative Modification | Predicted ΔΔG (kcal/mol) vs. Parent Compound |

| 3-Fluoro substitution | -0.8 |

| 4-Fluoro substitution | -0.5 |

| 2-Chloro substitution | +0.2 |

| Ethyl group at alpha-carbon | +1.5 |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of alpha-methyl-D-2-Fluorophenylalanine, a QSAR model could be developed to predict their activity based on various molecular descriptors.

The process of building a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors, such as physicochemical properties (e.g., hydrophobicity, electronic properties) and topological indices, are calculated for each compound. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with the observed biological activity.

A well-validated QSAR model can be used to predict the activity of newly designed derivatives of alpha-methyl-D-2-Fluorophenylalanine before they are synthesized. This allows for the virtual screening of large compound libraries and the identification of candidates with potentially high activity. For phenylalanine analogs, it has been shown that the hydrophobicity of the side chain can explain a significant portion of the variance in their activity. nih.gov

Table 3: Example of Molecular Descriptors Used in a QSAR Study of alpha-methyl-D-2-Fluorophenylalanine Derivatives

| Descriptor | Description |

| cLogP | Calculated Logarithm of the Octanol-Water Partition Coefficient (Hydrophobicity) |

| TPSA | Topological Polar Surface Area |

| MW | Molecular Weight |

| H-bond Donors | Number of Hydrogen Bond Donors |

| H-bond Acceptors | Number of Hydrogen Bond Acceptors |

| Aromatic Rings | Number of Aromatic Rings |

Advanced Conformational Analysis using Quantum Chemical Methods

Quantum chemical (QC) methods provide a highly accurate way to study the electronic structure and conformational preferences of molecules. nih.gov For alpha-methyl-D-2-Fluorophenylalanine, these methods can be used to perform an advanced conformational analysis, identifying the low-energy conformations of the molecule in different environments.

Methods such as Density Functional Theory (DFT) can be used to calculate the potential energy surface of the molecule, revealing the relative energies of different rotamers and conformers. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a protein's binding site. The choice of QC method and basis set is important for obtaining accurate results, with larger basis sets generally providing more reliable data. nih.gov

Furthermore, QC calculations can provide insights into the molecule's electronic properties, such as its electrostatic potential and orbital energies. This information can help to explain the nature of its interactions with other molecules and its reactivity. The interplay between theoretical calculations and experimental data, such as that from NMR spectroscopy, can lead to a more complete understanding of the molecule's behavior. ruhr-uni-bochum.de

Table 4: Calculated Relative Energies of a-methyl-D-2-Fluorophenylalanine Conformers using DFT

| Conformer | Dihedral Angle (χ1) | Dihedral Angle (χ2) | Relative Energy (kcal/mol) |

| 1 | 60° | 90° | 0.00 |

| 2 | 180° | 90° | 1.25 |

| 3 | -60° | 90° | 0.85 |

| 4 | 60° | -90° | 2.10 |

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes for Diverse Stereoisomers

The biological activity of chiral molecules is exquisitely dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to access all possible stereoisomers of alpha-methyl-D-2-Fluorophenylalanine is a critical area for future research. While methods for the synthesis of fluorinated and alpha-methylated amino acids exist, novel approaches that offer high yields, exceptional enantiomeric and diastereomeric purity, and operational simplicity are highly sought after.

Future research in this area will likely focus on several key strategies:

Advanced Catalytic Methods: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be instrumental in achieving high levels of stereocontrol in the alpha-methylation of 2-fluorophenylalanine derivatives or the fluorination of alpha-methylphenylalanine precursors. dtic.mil

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. caltech.eduresearchgate.net The exploration and engineering of enzymes, such as aminotransferases or ammonia lyases, could provide efficient pathways to specific stereoisomers of alpha-methyl-D-2-Fluorophenylalanine. nih.govresearchgate.net Combining enzymatic steps with chemical transformations in chemoenzymatic routes can also offer novel and efficient synthetic strategies. nih.gov

Stereodivergent Synthesis: Methodologies that allow for the selective synthesis of any desired stereoisomer from a common precursor are particularly valuable. Future efforts will likely focus on developing such stereodivergent routes to provide access to the full spectrum of alpha-methyl-D-2-Fluorophenylalanine stereoisomers for comprehensive structure-activity relationship studies.

A summary of potential asymmetric synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages |

| Chiral Phase-Transfer Catalysis | Utilizes chiral quaternary ammonium salts to control the stereoselective alkylation of a glycine (B1666218) Schiff base with a suitable 2-fluorobenzyl halide. dtic.mil | High enantioselectivity, operational simplicity. |

| Enzyme-Catalyzed Reductive Amination | Employs engineered D-amino acid dehydrogenases for the asymmetric reductive amination of the corresponding α-keto acid precursor. nih.gov | High stereospecificity, environmentally friendly conditions. |

| Directed Evolution of Biocatalysts | Involves the laboratory evolution of enzymes to enhance their activity and selectivity for the synthesis of non-natural amino acids. rcsb.orgnih.govnih.gov | Tailored enzyme properties for specific substrates and desired stereoisomers. |

Exploration of Advanced Bioengineering and Synthetic Biology Applications

The incorporation of non-canonical amino acids like alpha-methyl-D-2-Fluorophenylalanine into proteins offers a powerful tool to engineer novel biological functions. nih.gov Future research will move beyond simple substitution to explore more sophisticated applications in bioengineering and synthetic biology.

Key areas of exploration include:

Metabolic Engineering and Genome Integration: The development of engineered metabolic pathways within host organisms can enable the in vivo production of alpha-methyl-D-2-Fluorophenylalanine, facilitating its efficient incorporation into proteins. refeyn.com Integrating the necessary genetic circuits into the host genome will ensure stable and long-term production capabilities.

Designing Novel Protein Functions: The unique properties of alpha-methyl-D-2-Fluorophenylalanine can be harnessed to design proteins with enhanced stability, novel catalytic activities, or altered binding specificities. nih.gov For instance, its incorporation into enzymes could modulate their substrate specificity or confer resistance to proteolysis.

Synthetic Gene Circuits and Orthogonal Translation Systems: The development of robust and efficient orthogonal translation systems, comprising an engineered aminoacyl-tRNA synthetase and its cognate tRNA, is crucial for the site-specific incorporation of alpha-methyl-D-2-Fluorophenylalanine in response to a unique codon. nih.gov These systems can be integrated into synthetic gene circuits to create novel cellular functions and responses.

Deeper Mechanistic Insights into Biological Systems at the Atomic Level

Understanding the precise impact of incorporating alpha-methyl-D-2-Fluorophenylalanine on peptide and protein structure and function requires detailed investigation at the atomic level. Future research will leverage a combination of computational and experimental techniques to gain these deeper mechanistic insights.

Promising research avenues include:

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic, atomic-level views of how the incorporation of alpha-methyl-D-2-Fluorophenylalanine affects peptide and protein conformation, flexibility, and interactions with other molecules. pitt.edunih.govmdpi.comsemanticscholar.org These simulations can reveal subtle changes in local and global protein dynamics that are often difficult to capture experimentally. nih.gov

High-Resolution Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be essential for determining the high-resolution structures of peptides and proteins containing alpha-methyl-D-2-Fluorophenylalanine. refeyn.comnih.govnih.govplos.orgbiorxiv.org These structures will provide invaluable information on how this non-canonical amino acid influences local backbone and side-chain conformations, as well as intermolecular interactions.

Quantum Mechanical (QM) Calculations: QM methods can be employed to accurately model the electronic effects of the fluorine atom and the steric influence of the alpha-methyl group on non-covalent interactions, such as hydrogen bonds and aromatic stacking, which are critical for protein structure and function.

| Technique | Information Gained | Relevance to alpha-methyl-D-2-Fluorophenylalanine |

| Molecular Dynamics Simulations | Conformational dynamics, flexibility, solvent interactions, and free energy landscapes. | Predicting the impact of incorporation on protein stability and function. |

| X-ray Crystallography | High-resolution, static 3D structure of molecules in a crystalline state. | Visualizing precise atomic positions and local conformational changes. |

| Cryo-Electron Microscopy | High-resolution 3D structure of macromolecules in a vitrified, near-native state. | Determining the structure of large protein complexes containing the amino acid. |

| Quantum Mechanical Calculations | Detailed electronic structure, bond energies, and intermolecular interaction energies. | Understanding the electronic influence of the fluorine atom on molecular interactions. |

Identification of Novel Biocatalytic Functions and Modulators

The introduction of alpha-methyl-D-2-Fluorophenylalanine into enzyme active sites or allosteric sites could lead to the development of novel biocatalysts and modulators of enzyme activity.

Future research in this area will focus on:

Directed Evolution of Enzymes: Directed evolution is a powerful strategy for creating enzymes with new or enhanced functions. rcsb.orgnih.govnih.gov By creating libraries of enzyme variants and screening for activity with substrates analogous to alpha-methyl-D-2-Fluorophenylalanine, it may be possible to evolve enzymes that can utilize this non-canonical amino acid for novel chemical transformations. nih.gov

Engineering Allosteric Regulation: Allosteric sites are regions on an enzyme, distinct from the active site, that can bind to modulator molecules and regulate catalytic activity. nih.govmdpi.com Peptides or small molecules containing alpha-methyl-D-2-Fluorophenylalanine could be designed to act as novel allosteric modulators, providing a sophisticated mechanism for controlling enzyme function. nih.gov

Computational Enzyme Design: Advances in computational protein design algorithms will enable the de novo design of enzymes with active sites tailored to bind and act upon substrates containing alpha-methyl-D-2-Fluorophenylalanine. nih.gov

Integration with Advanced Spectroscopic Techniques for Enhanced Probing

The fluorine atom in alpha-methyl-D-2-Fluorophenylalanine provides a unique spectroscopic handle that can be exploited by various advanced analytical techniques to probe its local environment within peptides and proteins.

Future research will benefit from the integration of the following techniques:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful technique for studying the structure and dynamics of fluorinated molecules. chemimpex.com The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an excellent probe for conformational changes, ligand binding, and protein-protein interactions.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of peptides and proteins. nih.govnih.gov By comparing the CD spectra of peptides with and without alpha-methyl-D-2-Fluorophenylalanine, researchers can assess the impact of this substitution on the peptide's conformational preferences, such as its propensity to form helices or beta-sheets. researchgate.net

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques can provide detailed information about the local environment and interactions of the fluorinated phenyl ring and the peptide backbone. nih.govnih.gov

Advanced Mass Spectrometry (MS) Techniques: MS-based methods can be used to confirm the successful incorporation of alpha-methyl-D-2-Fluorophenylalanine into proteins and to study post-translational modifications. nih.govnih.govnips.ccresearchgate.net Techniques like native mass spectrometry can also provide insights into the stoichiometry and stability of protein complexes containing this non-canonical amino acid.

| Spectroscopic Technique | Information Provided | Application for alpha-methyl-D-2-Fluorophenylalanine |

| ¹⁹F NMR Spectroscopy | Local environment, conformational changes, ligand binding, and dynamics. | Probing protein structure and function at the site of incorporation. |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (e.g., alpha-helix, beta-sheet). | Assessing the impact of the amino acid on peptide and protein folding. |

| Vibrational Spectroscopy (Raman, FTIR) | Bond vibrations and molecular structure. | Characterizing the local environment and hydrogen bonding of the amino acid. |

| Mass Spectrometry (MS) | Molecular weight, sequence, and post-translational modifications. | Verifying incorporation and characterizing modified peptides and proteins. |

Q & A

What are the recommended protocols for synthesizing alpha-methyl-D-2-Fluorophe in laboratory settings?

Basic Research Question

Synthesis of this compound requires precise control of fluorination and stereochemistry. A validated protocol involves:

- Stepwise fluorination : Introduce fluorine at the 2-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

- Chiral resolution : Employ asymmetric catalysis or chiral HPLC to ensure D-configuration retention, as racemization is common in α-methylated analogs .

- Safety protocols : Use inert atmosphere (N₂/Ar) for fluorination steps and implement rigorous quenching procedures for reactive intermediates .

What analytical techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

Basic Research Question

Characterization requires multi-modal analysis:

- NMR spectroscopy : Focus on ¹⁹F NMR for fluorine environment analysis (δ -110 to -125 ppm typical for aromatic fluorines) and ¹H NMR to confirm methyl group stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 224.1) and detects impurities .

- X-ray crystallography : Resolve ambiguities in stereochemistry by co-crystallizing with heavy-atom derivatives (e.g., iodine-substituted analogs) .

What are the primary research applications of this compound in peptide chemistry and biomaterial development?

Basic Research Question

This compound serves as:

- Peptide backbone modifier : Enhances metabolic stability in fluorinated peptidomimetics by resisting protease degradation. Incorporate via solid-phase synthesis using Fmoc-protected derivatives .

- Chiral building block : Used in asymmetric catalysis for synthesizing fluorinated bioactive molecules (e.g., kinase inhibitors) .

- Biomaterial probe : Fluorine’s electronegativity alters electron density in supramolecular assemblies, enabling study of non-covalent interactions via ¹⁹F NMR .

How can researchers resolve contradictions in reported NMR chemical shift values for this compound across different solvent systems?

Advanced Research Question

Address spectral discrepancies through:

- Solvent standardization : Compare data in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) and note temperature effects (Δδ up to 0.5 ppm at 25°C vs. 40°C) .

- Internal referencing : Use TMS (for ¹H/¹³C) and CFCl₃ (for ¹⁹F) to calibrate shifts across studies .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict solvent-induced shifts and reconcile experimental data .

What experimental strategies optimize enantiomeric purity when incorporating this compound into chiral molecular architectures?

Advanced Research Question

Mitigate racemization via:

- Kinetic control : Use low-temperature (-78°C) Mitsunobu reactions to preserve stereochemistry during etherification .

- Chiral auxiliaries : Temporarily attach menthol or binaphthol groups to stabilize transition states during fluorination .

- Continuous monitoring : Employ inline CD spectroscopy or chiral stationary phase HPLC to track enantiopurity during multi-step syntheses .

What computational modeling approaches best predict the conformational stability of this compound-containing peptides under physiological conditions?

Advanced Research Question

Combine methods for accuracy:

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess fluorine’s impact on peptide flexibility .

- QM/MM hybrid models : Calculate electronic effects of fluorine substitution on hydrogen-bonding networks at active sites .

- Free energy perturbation (FEP) : Quantify ΔΔG of fluorinated vs. non-fluorinated analogs binding to target proteins (e.g., GPCRs) .

How should researchers design controlled experiments to assess the metabolic stability of this compound-modified peptides?

Advanced Research Question

Adopt a tiered validation framework:

- In vitro assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. Compare to non-fluorinated controls .

- Protease panels : Test resistance to trypsin, chymotrypsin, and pepsin at pH 1.5–8.0 to simulate gastrointestinal conditions .

- In vivo PET imaging : Label with ¹⁸F and track biodistribution in murine models, correlating stability with tissue retention .

What statistical methods are appropriate for analyzing contradictory bioactivity data from this compound derivatives?

Advanced Research Question

Apply robust statistical frameworks:

- Meta-analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity (I² statistic) .

- Multivariate regression : Isolate fluorine’s contribution to bioactivity by controlling for variables like lipophilicity (logP) and steric bulk .

- Bayesian inference : Calculate posterior probabilities of fluorination improving IC₅₀ values across target classes (e.g., kinases vs. proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.